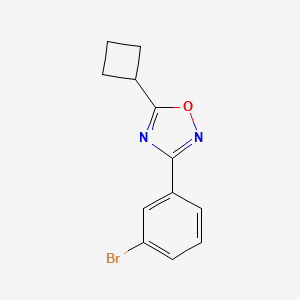
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol is an organic compound with a complex structure that includes amino, methoxy, and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(dimethoxymethyl)-2-methoxyphenol typically involves multiple steps. One common method starts with the nitration of a precursor compound, followed by reduction to introduce the amino group. The methoxy groups are usually introduced through methylation reactions. Specific reaction conditions, such as temperature and the use of catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. The use of hydrazine hydrate as a reducing agent is common due to its effectiveness and safety compared to other reducing agents . The process is designed to be environmentally friendly and cost-effective, with steps to recycle solvents and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone structure.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: Methoxy groups can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, methanol for methylation, and various acids and bases to control pH and reaction conditions .
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on various biological pathways .
Mécanisme D'action
The mechanism of action of 3-Amino-4-(dimethoxymethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or activating various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.
3-Amino-4-sulfanylcoumarins: Compounds with similar amino groups but different core structures and applications.
Uniqueness
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
3-amino-4-(dimethoxymethyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO4/c1-13-9-7(12)5-4-6(8(9)11)10(14-2)15-3/h4-5,10,12H,11H2,1-3H3 |
Clé InChI |
BTLIFMVNYCMOBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1N)C(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
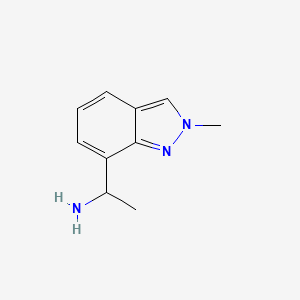
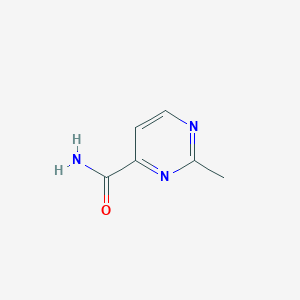
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
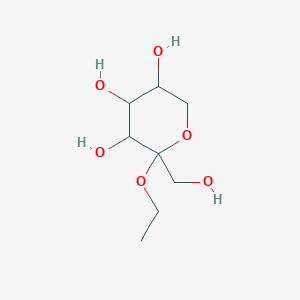

![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)

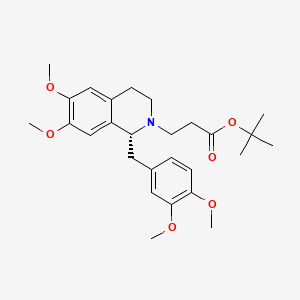
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)



